molecular formula C12H13BrOS B13253452 3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one

3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one

Cat. No.: B13253452
M. Wt: 285.20 g/mol
InChI Key: JTMPGQGPBHAXQN-UHFFFAOYSA-N
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Description

3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one is an organic compound with the molecular formula C12H13BrOS It is characterized by a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one typically involves the reaction of 2-bromothiophenol with 2-methylcyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can participate in halogen bonding, while the sulfanyl group can form thiol-based interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Bromophenyl)carbamoyl]methylsulfanylacetic acid
  • 4-Bromo-2-fluorophenylmethylsulfanylacetic acid
  • 4-Carbamoyl-2-nitrophenylsulfanylacetic acid

Uniqueness

3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one is unique due to its combination of a bromophenyl group, a sulfanyl group, and a cyclopentanone ring. This structural arrangement provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C12H13BrOS

Molecular Weight

285.20 g/mol

IUPAC Name

3-(2-bromophenyl)sulfanyl-2-methylcyclopentan-1-one

InChI

InChI=1S/C12H13BrOS/c1-8-10(14)6-7-11(8)15-12-5-3-2-4-9(12)13/h2-5,8,11H,6-7H2,1H3

InChI Key

JTMPGQGPBHAXQN-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1=O)SC2=CC=CC=C2Br

Origin of Product

United States

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